Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Overview
Description
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate: is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a phenyl group, a hydroxyl group, and a carboxylate group attached to an indole ring, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as indole or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions including alkylation, hydroxylation, and esterification.
Conditions: Reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Scaling Up: The production process is scaled up to meet commercial demands while maintaining the integrity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different substituents on the indole ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Indole-3-carboxylic Acid: A simpler indole derivative without the hydroxyl and phenyl groups.
Coumarin: Another heterocyclic compound with similar biological properties.
Phenylindole: A compound with a phenyl group attached to the indole ring.
Uniqueness: Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHFYBNNGHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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